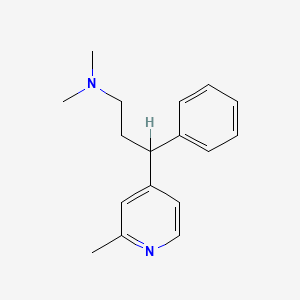
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is an organic compound that features a benzyl group attached to a picoline ring, with a dimethylaminoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline typically involves multiple steps, including the formation of the benzyl group and its subsequent attachment to the picoline ring. One common method involves the reaction of 2-(dimethylamino)ethyl chloride with benzyl magnesium chloride, followed by cyclization with 2-picoline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Dimethylamino)ethoxy)benzylamine
- 2-(Dimethylamino)ethyl benzyl ether
- Benzyl 2-picoline derivatives
Uniqueness
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101602-45-3 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(2-methylpyridin-4-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H22N2/c1-14-13-16(9-11-18-14)17(10-12-19(2)3)15-7-5-4-6-8-15/h4-9,11,13,17H,10,12H2,1-3H3 |
Clave InChI |
NLCGTKYPPXDCRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


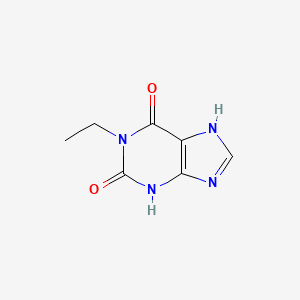


![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
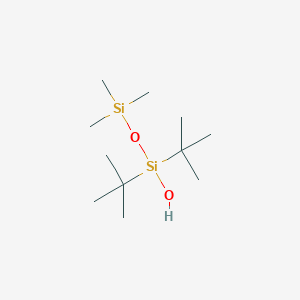

![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
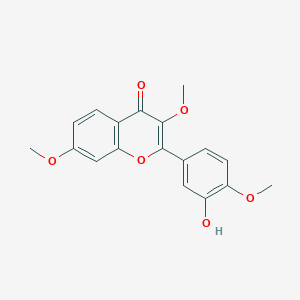
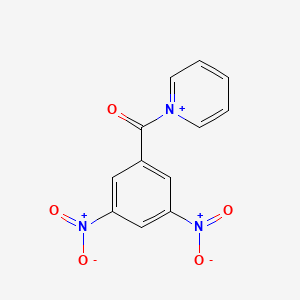
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
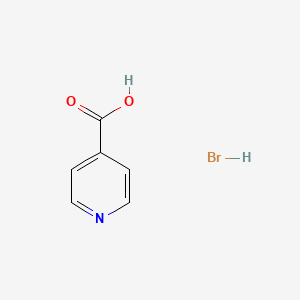
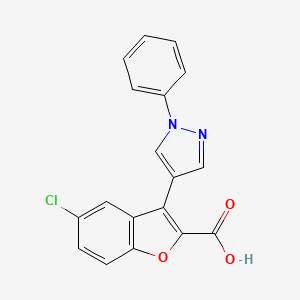
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
